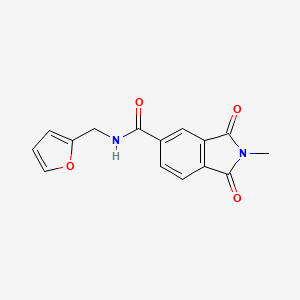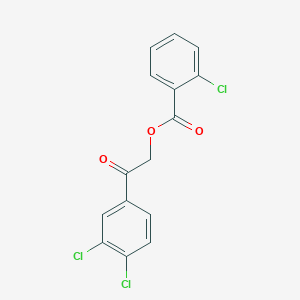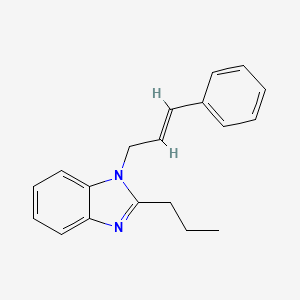
1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole, also known as PDB, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. PDB has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole is not fully understood. However, it has been proposed that 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has been shown to enhance the activity of the immune system by increasing the production of cytokines, such as IFN-γ and IL-2.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole is also stable under normal laboratory conditions and can be stored for long periods of time. However, there are also some limitations to using 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole in lab experiments. 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole is relatively insoluble in water, which can make it difficult to dissolve in some biological assays. In addition, 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has been found to exhibit some toxicity towards normal cells, which can limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole. One area of research is to further investigate the mechanism of action of 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole. Understanding how 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole exerts its biological activities can help to identify new targets for drug development. Another area of research is to optimize the synthesis method for 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole. Improving the yield and purity of 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole can make it more accessible for biological assays. Finally, further studies are needed to evaluate the potential therapeutic applications of 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole in vivo. Animal studies can help to determine the safety and efficacy of 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole involves the condensation reaction of 2-propyl-1H-benzimidazole with cinnamaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent, such as ethanol or methanol. The yield of 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of catalyst used.
Applications De Recherche Scientifique
1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has also been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, 1-(3-phenyl-2-propen-1-yl)-2-propyl-1H-benzimidazole has been shown to possess antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-2-9-19-20-17-13-6-7-14-18(17)21(19)15-8-12-16-10-4-3-5-11-16/h3-8,10-14H,2,9,15H2,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVUIDBMJUZLFM-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-3-phenylprop-2-enyl]-2-propylbenzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5859397.png)
![3-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5859422.png)
![1-[(diphenylphosphoryl)methyl]piperidine](/img/structure/B5859427.png)
![N'-[(2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859431.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5859432.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5859435.png)
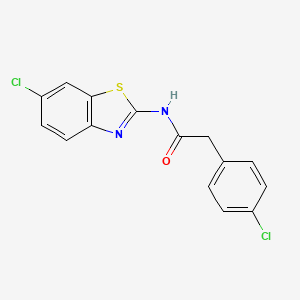
![N-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5859438.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5859441.png)
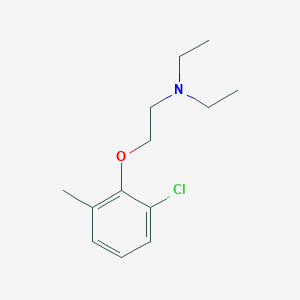
![5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B5859457.png)
